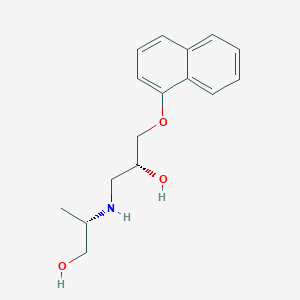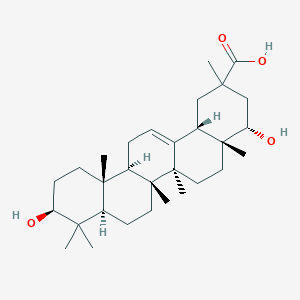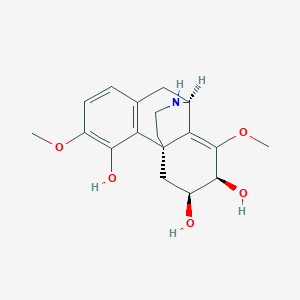![molecular formula C19H23NO6 B217811 Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate CAS No. 104973-52-6](/img/structure/B217811.png)
Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate is a complex organic compound with the molecular formula C19H23NO6 It is characterized by the presence of an epoxy group, a methyl ester, and an N-acetylphenylalanyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the epoxy group and the esterification of the carboxylic acid. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxidized products.
Reduction: Reduction reactions can target the ester or the epoxy group, leading to different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy group is opened by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxy group can yield diols, while reduction of the ester group can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate involves its interaction with specific molecular targets and pathways. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate: shares similarities with other epoxy-containing compounds and esters, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an epoxy group and an N-acetylphenylalanyl moiety allows for diverse applications and interactions that are not observed in simpler compounds.
Propiedades
Número CAS |
104973-52-6 |
|---|---|
Fórmula molecular |
C19H23NO6 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
methyl (E,4R)-4-[(2R)-2-acetamido-3-phenylpropanoyl]oxy-4-[(2R)-2-methyloxiran-2-yl]but-2-enoate |
InChI |
InChI=1S/C19H23NO6/c1-13(21)20-15(11-14-7-5-4-6-8-14)18(23)26-16(19(2)12-25-19)9-10-17(22)24-3/h4-10,15-16H,11-12H2,1-3H3,(H,20,21)/b10-9+/t15-,16-,19-/m1/s1 |
Clave InChI |
MBKQCBOAVJHAAM-SUCNGJPUSA-N |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(C=CC(=O)OC)C2(CO2)C |
SMILES isomérico |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O[C@H](/C=C/C(=O)OC)[C@]2(CO2)C |
SMILES canónico |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(C=CC(=O)OC)C2(CO2)C |
Sinónimos |
AK-Me6 methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate, D-Phe (S-(R*,S*-(E)))-isomer methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate, L-Phe (R-(R*,R*-(E)))-isomer methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate, L-Phe (S-(R*,S*-(E)))-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B217753.png)
![2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid](/img/structure/B217754.png)


![[(8S,11S,13S,14S)-3,9-dihydroxy-13-methyl-17-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] nitrate](/img/structure/B217774.png)
![[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B217776.png)





